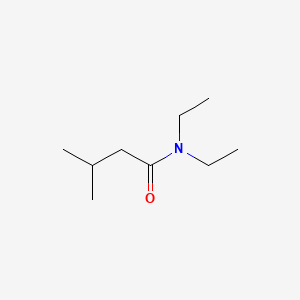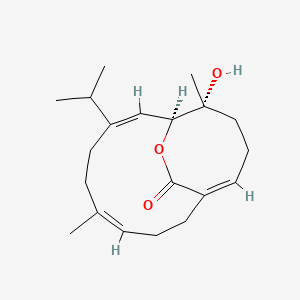
1,2,6,7-Tetrachlorodibenzo-P-dioxin
描述
1,2,6,7-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes such as the manufacture of herbicides and the incomplete combustion of organic materials. This compound is structurally characterized by two benzene rings connected by two oxygen atoms, with four chlorine atoms attached at positions 1, 2, 6, and 7.
准备方法
The synthesis of 1,2,6,7-Tetrachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
1,2,6,7-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated derivatives.
科学研究应用
1,2,6,7-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins in various chemical reactions and environmental processes.
Biology: Researchers use this compound to investigate its effects on biological systems, including its role in disrupting endocrine function and inducing oxidative stress.
Medicine: Studies on this compound contribute to understanding its toxicological effects and potential therapeutic interventions for dioxin exposure.
Industry: It serves as a reference compound for monitoring and controlling dioxin emissions in industrial processes.
作用机制
The mechanism of action of 1,2,6,7-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AH receptor), a transcription factor present in all cells. Upon binding to the AH receptor, the compound activates the receptor, leading to changes in gene expression. This activation can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
相似化合物的比较
1,2,6,7-Tetrachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-P-dioxin, which is known for its high toxicity. this compound may exhibit different toxicological profiles and environmental behaviors due to variations in chlorine atom positions. Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzo-P-dioxin
- 1,2,3,4-Tetrachlorodibenzo-P-dioxin
- 1,2,3,7,8-Pentachlorodibenzo-P-dioxin
These compounds share structural similarities but differ in their specific chlorine substitution patterns, leading to variations in their chemical properties and biological effects.
属性
IUPAC Name |
1,2,6,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLAWFHXZIRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074043 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-90-6 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)





